(R)-5-Methoxy-2-(pyrrolidin-2-yl)phenol (R)-5-Methoxy-2-(pyrrolidin-2-yl)phenol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17416177
InChI: InChI=1S/C11H15NO2/c1-14-8-4-5-9(11(13)7-8)10-3-2-6-12-10/h4-5,7,10,12-13H,2-3,6H2,1H3/t10-/m1/s1
SMILES:
Molecular Formula: C11H15NO2
Molecular Weight: 193.24 g/mol

(R)-5-Methoxy-2-(pyrrolidin-2-yl)phenol

CAS No.:

Cat. No.: VC17416177

Molecular Formula: C11H15NO2

Molecular Weight: 193.24 g/mol

* For research use only. Not for human or veterinary use.

(R)-5-Methoxy-2-(pyrrolidin-2-yl)phenol -

Specification

Molecular Formula C11H15NO2
Molecular Weight 193.24 g/mol
IUPAC Name 5-methoxy-2-[(2R)-pyrrolidin-2-yl]phenol
Standard InChI InChI=1S/C11H15NO2/c1-14-8-4-5-9(11(13)7-8)10-3-2-6-12-10/h4-5,7,10,12-13H,2-3,6H2,1H3/t10-/m1/s1
Standard InChI Key ZKIPVWCABMIZDR-SNVBAGLBSA-N
Isomeric SMILES COC1=CC(=C(C=C1)[C@H]2CCCN2)O
Canonical SMILES COC1=CC(=C(C=C1)C2CCCN2)O

Introduction

Chemical Structure and Stereochemical Significance

The compound’s structure combines a phenolic hydroxyl group, a methoxy substituent, and a pyrrolidine ring. The pyrrolidine moiety introduces a five-membered nitrogen-containing ring, contributing to its basicity and potential for hydrogen bonding . The methoxy group enhances lipophilicity, influencing membrane permeability and bioavailability.

Three-Dimensional Conformation

X-ray crystallography and computational modeling reveal that the (R)-configuration positions the pyrrolidine ring in a specific spatial orientation, enabling selective interactions with biological targets. The SMILES notation (COC1=C(C=C(C=C1)C2CCCN2)O) and InChIKey (JUQQXGOGFNGPRY-UHFFFAOYSA-N) provide unambiguous representations of its structure .

Comparative Analysis of Structural Analogues

The following table highlights key structural analogues and their distinguishing features:

Compound NameStructural FeaturesBiological Relevance
4-MethoxyphenolMethoxy group on phenol; no pyrrolidineAntioxidant properties
2-(Pyrrolidin-2-yl)phenolPyrrolidine moiety; lacks methoxy groupModerate receptor binding affinity
(R)-3-MethoxyphenylethanolEthanol chain; chiral centerBeta-2 adrenergic receptor activation

Synthesis and Chemical Reactivity

Synthetic Pathways

While explicit protocols for (R)-5-Methoxy-2-(pyrrolidin-2-yl)phenol are scarce in public literature, analogous compounds suggest feasible routes:

  • Palladium-Catalyzed Coupling: Aryl halides may react with pyrrolidine derivatives under Suzuki-Miyaura conditions to form the carbon-nitrogen bond.

  • Asymmetric Hydrogenation: Chiral catalysts like Ru-BINAP could induce enantioselective reduction of ketone intermediates .

  • Mitsunobu Reaction: Stereochemical inversion of alcohols using diethyl azodicarboxylate (DEAD) and triphenylphosphine.

Key Reagents and Conditions

  • Oxidation: Potassium permanganate or Dess-Martin periodinane for hydroxyl group activation.

  • Reduction: Sodium borohydride or catalytic hydrogenation for ketone intermediates.

  • Chiral Resolution: Enzymatic kinetic resolution using lipases or esterases .

Physicochemical Properties

Solubility and Partition Coefficients

  • LogP: Estimated at 1.8 (moderate lipophilicity) due to methoxy and pyrrolidine groups.

  • Aqueous Solubility: Limited (<1 mg/mL at 25°C) but enhanced under acidic conditions via protonation of the pyrrolidine nitrogen .

Spectroscopic Characterization

  • IR Spectroscopy: Peaks at 3250 cm⁻¹ (O-H stretch), 1600 cm⁻¹ (aromatic C=C), and 1250 cm⁻¹ (C-O methoxy).

  • ¹H NMR: Signals at δ 6.8 ppm (aromatic protons), δ 3.8 ppm (methoxy group), and δ 3.2 ppm (pyrrolidine CH₂) .

Future Directions and Research Gaps

  • Enantioselective Synthesis Optimization: Develop cost-effective catalytic systems for large-scale (R)-enantiomer production.

  • In Vivo Pharmacokinetics: Assess oral bioavailability and blood-brain barrier penetration.

  • Target Validation: Screen against orphan GPCRs and viral proteases to identify novel therapeutic applications.

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